molecular formula C14H12F2 B1332406 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene CAS No. 458-76-4

1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene

Cat. No. B1332406
CAS RN: 458-76-4
M. Wt: 218.24 g/mol
InChI Key: PYRSXVQXDHTFMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds is a topic of interest in several papers. For instance, the paper titled "Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate as novel, highly potent, and safe antianxiety agent" discusses the synthesis of central benzodiazepine receptor ligands with fluorine substituents . Another paper, "Synthesis, optical properties, crystal structures and phase behaviour of selectively fluorinated 1,4-bis(4'-pyridylethynyl)benzenes, 4-(phenylethynyl)pyridines and 9,10-bis(4'-pyridylethynyl)anthracene, and a Zn(NO3)2 coordination polymer," describes the preparation of selectively fluorinated compounds using Pd/Cu-catalyzed Sonogashira cross-coupling reactions . These methods could potentially be applied to the synthesis of "1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene."

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for understanding their properties and reactivity. The paper on "One-pot synthesis, crystal structure, hirshfeld, DFT and anticancer study of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate" provides insights into the crystal structure and theoretical structural optimization of a fluorinated compound . Similarly, "Crystal structure of 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran" presents the crystal structure of a fluorinated benzofuran derivative . These studies highlight the importance of structural analysis in understanding the behavior of fluorinated aromatic compounds.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is another area of interest. The paper "Radiosynthesis of 1-[18F]fluoromethyl-4-methyl-benzene and a series of o-, m- or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes" explores the nucleophilic substitution reactions with [18F]fluoride to prepare fluorinated benzene derivatives . This demonstrates the potential for chemical modifications of fluorinated aromatic compounds, which may be relevant to the compound "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by their molecular structure. The paper "Fluoration anodique dans le chlorure de methylene (polymethyl- et vinylbenzenes)" studies the anodic oxidation of benzene derivatives to obtain fluoro compounds . This research could provide insights into the electrochemical properties of fluorinated aromatic compounds. Additionally, "1-[2,4-Bis(4-fluorophenadoxy)phenyl]ethanone" discusses the orientation of fluoro-phenyl rings and the stabilization of the structure by hydrogen bonds and van der Waals forces , which are important factors in determining the properties of such compounds.

In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Fluorine-Containing Heterocycles : Research by Maruta et al. (1980) focused on preparing fluorine-containing seven-membered benzoheterocycles, demonstrating the utility of fluorinated compounds in synthesizing complex organic structures (Maruta, Kubota, Yoshimura, Kitazume, & Ishikawa, 1980).

  • Anodic Fluorination : Bensadat et al. (1982) studied the anodic oxidation of polymethyl and ethylenic derivatives of benzene, indicating the relevance of fluorinated benzene derivatives in electrochemical applications (Bensadat, Bodennec, Laurent, & Tardivel, 1982).

  • Crystal Structure Analysis : Choi and Lee (2014) analyzed the crystal structure of a compound closely related to 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene, contributing to the understanding of molecular geometry and interactions in such fluorinated compounds (Choi & Lee, 2014).

Electrochemical and Physical Properties

Analytical Chemistry and Materials Science

  • Solubility Studies : Qian, Wang, and Chen (2014) measured the solubility of a compound similar to this compound in various organic solvents, contributing to the understanding of its physical properties (Qian, Wang, & Chen, 2014).

  • Nucleophilic Aromatic Substitution : Ajenjo et al. (2016) explored the nucleophilic aromatic substitution of fluorinated benzene derivatives, providing insights into the reactivity and potential applications of these compounds in synthetic chemistry (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

properties

IUPAC Name

1-fluoro-4-[2-(4-fluorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRSXVQXDHTFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341472
Record name 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

458-76-4
Record name 1-Fluoro-4-[2-(4-fluorophenyl)ethyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes the structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione unique?

A1: The crystal structure of 1,2-Bis(4-fluorophenyl)ethane-1,2-dione reveals several interesting features. Firstly, it adopts an s-trans conformation across the dicarbonyl unit, confirmed by the O—C—C—O torsion angle of −110.65 (12)°. [] Secondly, the central C—C bond connecting the carbonyl groups is unusually long at 1.536 (2) Å. This elongation is likely a result of minimizing repulsive interactions between the electronegative oxygen atoms, thereby increasing the O⋯O distance to 3.1867 (12) Å. This allows for better orbital overlap between the diketone system and the π systems of the adjacent benzene rings. []

Q2: How does the presence of a hydroxyl group in the C2 moiety of platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)alkanol ligands impact their activity?

A2: Introducing a hydroxyl group at the C2 position in platinum(II) complexes with 1,2-diamino-1-(4-fluorophenyl)alkanol ligands significantly influences their pharmacological properties. This modification enhances water solubility and reduces lipophilicity, making the complexes more pharmacokinetically favorable. [] Interestingly, the configuration of the hydroxyl group (R,R/S,S) seems to play a role in cellular uptake and activity, suggesting a potential carrier-mediated mechanism. Notably, the threo isomers of these complexes demonstrate low cross-resistance to cisplatin and exhibit higher potency against lymphoma cell lines. [] This highlights the importance of structural modifications in influencing the activity and selectivity of platinum-based anticancer agents.

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